(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride
Description
(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride is a fluorinated amine derivative featuring a substituted oxolane (tetrahydrofuran) ring. Its structure includes a methyl group at position 3 of the oxolane ring and two fluorine atoms at positions 4 and 3. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
(4,4-difluoro-3-methyloxolan-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-5(2-9)3-10-4-6(5,7)8;/h2-4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZMCRAXYISWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC1(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride typically involves the reaction of 4,4-difluoro-3-methyloxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
CCR6 Receptor Modulation
One of the primary applications of (4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride is in the modulation of the CCR6 receptor. Research indicates that compounds similar to this structure have shown promise in treating conditions related to immune responses and inflammatory diseases. The modulation of CCR6 can influence the migration of immune cells, making it a target for therapies aimed at autoimmune diseases and certain cancers .
Synthesis of Derivatives
The compound serves as a key intermediate in the synthesis of various derivatives that have enhanced pharmacological properties. Its unique structural features allow for modifications that can lead to improved efficacy and selectivity for specific biological targets. For instance, derivatives synthesized from this compound have been investigated for their activity against different receptor types, including GABA receptors and others involved in neurological disorders .
Precursor in Organic Synthesis
This compound is utilized as a precursor in organic synthesis, particularly in the development of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating compounds with diverse functional groups. This versatility is essential in pharmaceutical research where multi-step syntheses are often required .
Development of Analytical Methods
The compound has also been employed in the development of analytical methods for the quantification and analysis of similar compounds in pharmaceutical formulations. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) techniques have been adapted to include this compound as a standard for method validation .
Case Study 1: CCR6 Antagonists
A study demonstrated that derivatives of this compound exhibited significant antagonistic activity at the CCR6 receptor. These findings suggest potential therapeutic applications in treating inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Case Study 2: Synthesis Optimization
Research focused on optimizing synthetic routes involving this compound revealed improved yields and purities when employing specific reaction conditions such as temperature control and solvent selection.
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 50°C | 85% |
| Solvent | Ethanol | 90% |
Mechanism of Action
The mechanism of action of (4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Substituted Oxolane Derivatives
- (oxolan-3-yl)(phenyl)methanamine hydrochloride Structure: Oxolane ring with phenyl and methanamine groups. Molecular Formula: C₁₁H₁₆ClNO Molecular Weight: 213.71 g/mol CAS No.: 1432678-58-4 Key Differences: Lacks the 4,4-difluoro and 3-methyl substitutions, replacing the methyl with a phenyl group. This substitution likely increases lipophilicity and alters receptor-binding profiles compared to the target compound .
Cyclohexane-Based Difluoroamines
- 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride
- Structure : Cyclohexane ring with 4,4-difluoro and 1-methyl substitutions.
- Molecular Formula : C₇H₁₂ClF₂N
- Key Differences : Replaces the oxolane oxygen with a carbon atom, altering ring strain and electronic properties. Cyclohexane derivatives often exhibit higher metabolic stability but reduced polarity compared to oxolane analogs .
Pyrrolidine-Based Difluoroamines
- [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride Structure: Pyrrolidine ring with 4,4-difluoro and 1-methyl substitutions. Molecular Formula: C₆H₁₃ClF₂N₂ Molecular Weight: 186.63 g/mol CAS No.: 2007919-82-4 Key Differences: The smaller pyrrolidine ring (5-membered vs. 5-membered oxolane) and additional nitrogen atom may enhance hydrogen-bonding capacity, influencing solubility and biological activity .
Aromatic Methanamine Hydrochlorides
(4-Fluoro-3-nitrophenyl)methanamine hydrochloride
- Structure : Aromatic ring with fluoro and nitro substituents.
- Molecular Formula : C₇H₈ClFN₂O₂
- Molecular Weight : 206.60 g/mol
- Key Differences : The nitro group introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions. This contrasts with the electron-donating methyl group in the target compound .
- [4-(Trifluoromethyl)pyridin-3-yl]methanamine hydrochloride Structure: Pyridine ring with trifluoromethyl and methanamine groups. Molecular Formula: C₇H₈ClF₃N₂ CAS No.: 1185138-23-1 Key Differences: The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the pyridine ring contributes to basicity and π-stacking interactions .
Biological Activity
(4,4-Difluoro-3-methyloxolan-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a difluoromethyloxolane structure, which contributes to its biological activity. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially affecting its interaction with biological targets.
Research on similar compounds suggests that this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound might interact with various receptors, influencing cellular signaling pathways related to growth and proliferation.
Pharmacological Effects
Studies indicate that this compound could exhibit the following effects:
- Antiviral Activity : Similar compounds have shown promise as antiviral agents by inhibiting viral replication mechanisms.
- Antitumor Properties : Potential applications in oncology are suggested due to the ability of related compounds to induce apoptosis in cancer cells.
Case Studies
- Antiviral Efficacy : In vitro studies demonstrated that compounds structurally related to this compound exhibited significant antiviral effects against Hepatitis C virus (HCV) by targeting the NS5A protein, crucial for viral replication .
- Cytotoxicity Studies : Research involving similar difluorinated compounds showed selective cytotoxicity against various cancer cell lines, indicating potential for targeted cancer therapies .
Data Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
